molecular formula C8H7BrF2O B13073122 2-Bromo-1-difluoromethoxy-4-methyl-benzene CAS No. 954235-93-9

2-Bromo-1-difluoromethoxy-4-methyl-benzene

Cat. No.: B13073122
CAS No.: 954235-93-9
M. Wt: 237.04 g/mol
InChI Key: JSOULHSRMOUTOQ-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Organic Chemistry Research

Halogenated difluoromethoxy-substituted aromatic compounds represent a class of molecules of significant interest in modern organic and medicinal chemistry. iloencyclopaedia.orgnih.gov The incorporation of both a halogen atom (such as bromine) and a difluoromethoxy group (-OCF₂H) onto an aromatic ring imparts a unique combination of physicochemical properties that are highly sought after in the design of novel molecules, particularly in the pharmaceutical and agrochemical sectors. alfa-chemistry.comresearchgate.net

The difluoromethoxy group is a key structural motif due to its distinct electronic and conformational effects. nuph.edu.ua It is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups. acs.orgresearchgate.net This means it can replace these functional groups in a biologically active molecule, potentially leading to improved properties while maintaining the parent compound's desired activity. princeton.edu The -OCF₂H group acts as a lipophilic hydrogen bond donor, a characteristic that can enhance binding interactions with biological targets. alfa-chemistry.comacs.orgh1.co

From an electronic standpoint, the difluoromethoxy group is moderately electron-withdrawing, influencing the reactivity and properties of the aromatic ring. nuph.edu.uanuph.edu.ua This electronic modulation, combined with the steric and electronic influence of a halogen substituent, allows chemists to fine-tune a molecule's characteristics, such as metabolic stability, membrane permeability, and binding affinity. mdpi.comacs.org The C-F bond is exceptionally strong, which often increases the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. mdpi.com The strategic placement of these groups on an aromatic scaffold is a powerful tool for lead optimization in drug discovery, allowing for the enhancement of absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

Table 1: Comparison of Physicochemical Properties of the Difluoromethoxy Group and its Bioisosteres.
Property-OCH₃ (Methoxy)-OH (Hydroxyl)-OCF₂H (Difluoromethoxy)-OCF₃ (Trifluoromethoxy)
Hansch-Leo Lipophilicity Parameter (π)-0.02-0.67+0.39+1.04
Hydrogen Bond CapabilityAcceptorDonor & AcceptorWeak DonorAcceptor (very weak)
Electronic EffectElectron Donating (Resonance)Electron Donating (Resonance)Electron Withdrawing (Inductive)Strongly Electron Withdrawing (Inductive)
This table provides a comparative overview of the properties of the difluoromethoxy group against other common substituents, illustrating its unique electronic and lipophilic character. mdpi.comresearchgate.net

Research in this area focuses on developing novel synthetic methods for the introduction of the difluoromethoxy group onto aromatic rings. researchgate.netnih.govberkeley.edu These methods are crucial for accessing a wider variety of these valuable compounds for further study and application.

Overview of Target Compound: 2-Bromo-1-difluoromethoxy-4-methyl-benzene

This compound is a specific isomer within the broader class of halogenated difluoromethoxy-substituted aromatic compounds. Its structure consists of a central benzene (B151609) ring substituted with three distinct functional groups:

A difluoromethoxy group (-OCF₂H) at position 1.

A bromo group (-Br) at position 2.

A methyl group (-CH₃) at position 4.

The relative positions of these substituents dictate the compound's specific chemical properties and steric configuration. The difluoromethoxy and bromo groups are adjacent, while the methyl group is positioned para to the difluoromethoxy group. This arrangement influences the molecule's dipole moment, potential for intermolecular interactions, and reactivity in chemical transformations. For instance, the bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the electronic nature of the difluoromethoxy and methyl groups would influence the regioselectivity of further electrophilic aromatic substitution reactions.

While the general class of related compounds is of significant research interest, detailed experimental data and specific research findings for the this compound isomer are not extensively documented in publicly available scientific literature. However, its fundamental chemical identity can be defined by its structure.

Table 2: Chemical Identity of this compound.
IdentifierValue
Molecular FormulaC₈H₇BrF₂O
Molecular Weight237.04 g/mol
IUPAC Name2-bromo-1-(difluoromethoxy)-4-methylbenzene
SMILESCc1ccc(OC(F)F)c(Br)c1
This table outlines the basic, calculated chemical properties derived from the structure of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

954235-93-9

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

2-bromo-1-(difluoromethoxy)-4-methylbenzene

InChI

InChI=1S/C8H7BrF2O/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4,8H,1H3

InChI Key

JSOULHSRMOUTOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)Br

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 Difluoromethoxy 4 Methyl Benzene: a Mechanistic Perspective

Electrophilic Aromatic Substitution on the Substituted Benzene (B151609) Core

The three substituents on the 2-Bromo-1-difluoromethoxy-4-methyl-benzene ring exert competing electronic effects that influence its reactivity towards electrophiles.

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is classified as an activating group. libretexts.org It donates electron density to the benzene ring through both an inductive effect and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself (C3 and C5 in this molecule). savemyexams.com

Bromine (-Br): Halogens exhibit a dual electronic nature. They are strongly electronegative and withdraw electron density from the ring via the inductive effect (-I), making them deactivating groups. libretexts.org However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which stabilizes the arenium ion intermediate when the attack is at the ortho or para positions. libretexts.org The deactivating inductive effect outweighs the activating resonance effect, rendering the ring less reactive than benzene. libretexts.org Despite being deactivators, the resonance stabilization directs incoming electrophiles to the ortho and para positions (C3 and C6).

Difluoromethoxy Group (-OCHF₂): This group is strongly deactivating due to the powerful electron-withdrawing inductive effect of the two highly electronegative fluorine atoms. The trifluoromethyl group (-CF₃) is a known deactivating group, and the difluoromethoxy group shares this characteristic. libretexts.orgmdpi.com While the oxygen atom can donate a lone pair via resonance (similar to a methoxy (B1213986) group), this effect is significantly diminished by the attached fluorine atoms. Consequently, the ring is strongly deactivated towards electrophilic attack. Such electron-withdrawing groups typically act as meta-directors. savemyexams.com

Combined Influence: The benzene ring of this compound is subject to competing directing effects. libretexts.org The activating methyl group directs to positions 3 and 5, while the deactivating bromine group directs to positions 3 and 6. The strongly deactivating difluoromethoxy group would direct to position 5. This creates a scenario where the positions of subsequent electrophilic attack are influenced by a combination of these factors. Position 3 is favored by both the methyl and bromo groups, while position 5 is favored by the methyl and difluoromethoxy groups. Position 6 is only weakly favored by the bromo group. Therefore, electrophilic substitution is most likely to occur at positions 3 or 5, with the precise outcome depending on the reaction conditions and the steric hindrance of the incoming electrophile. libretexts.org

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentElectronic EffectEffect on ReactivityDirecting Influence
-CH₃ (at C4)Electron-Donating (+I, Hyperconjugation)ActivatingOrtho, Para (to C4) → C3, C5
-Br (at C2)Inductive Withdrawal (-I), Resonance Donation (+M)DeactivatingOrtho, Para (to C2) → C3, C6
-OCHF₂ (at C1)Strong Inductive Withdrawal (-I)Strongly DeactivatingMeta (to C1) → C3, C5

To quantitatively predict the most likely sites for electrophilic attack, computational methods such as density functional theory (DFT) are employed. nih.govacs.org These methods can calculate the relative stabilities of the possible arenium ion intermediates that would be formed upon attack at each available carbon atom (C3, C5, and C6). The pathway proceeding through the most stable intermediate is generally favored, corresponding to the major product. acs.org A lower relative energy for the intermediate indicates a more stable structure and a more favorable reaction pathway.

Additionally, analysis of the molecule's ground-state electronic structure, such as mapping the molecular electrostatic potential (MEP) or examining the energies of the highest occupied molecular orbital (HOMO), can identify the regions of highest electron density. researchgate.net These electron-rich, nucleophilic sites are the most probable targets for an incoming electrophile.

Table 2: Hypothetical DFT Calculation of Arenium Ion Intermediate Stabilities for Nitration (Electrophile: NO₂⁺)

Position of AttackRelative Energy of Intermediate (kcal/mol)Predicted Outcome
C30.0 (Reference)Major Product
C5+1.5Minor Product
C6+4.2Trace Product
Note: Data are representative and intended for illustrative purposes.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com Unlike electrophilic substitution, this reaction is facilitated by the presence of strong electron-withdrawing groups. libretexts.org

Aryl halides, such as this compound, are typically resistant to nucleophilic attack under standard Sₙ1 and Sₙ2 conditions. libretexts.org However, they can undergo substitution via the SₙAr mechanism, which proceeds through a two-step addition-elimination pathway. byjus.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group (in this case, the bromide ion) is expelled, and the aromaticity of the ring is restored. The viability of this pathway is highly dependent on the presence of activating groups on the ring. masterorganicchemistry.com

For the SₙAr mechanism to be efficient, the negative charge of the Meisenheimer complex must be stabilized. This stabilization is provided by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the strongly electron-withdrawing difluoromethoxy group is located at the C1 position, which is ortho to the bromine atom at C2.

Table 3: Relative Reactivity in SₙAr Reactions

CompoundActivating Group (Position relative to -Br)Relative Reaction Rate
BromobenzeneNone1 (Baseline)
1-Bromo-4-nitrobenzene-NO₂ (Para)~7 x 10⁶
This compound-OCHF₂ (Ortho)Significantly > 1
Note: Rate data are illustrative to show the activating effect of electron-withdrawing groups.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as an effective handle for a wide array of powerful transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The general catalytic cycle for many of these processes involves three key steps: oxidative addition of the aryl bromide to a low-valent metal center (typically palladium), transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the catalyst. nih.gov

Notable cross-coupling reactions for which this compound is a suitable substrate include:

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a versatile method for synthesizing biaryl compounds. nih.govresearchgate.net

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine (primary or secondary) to form a C-N bond, yielding substituted aniline (B41778) derivatives. wikipedia.orgnih.govresearchgate.net

Sonogashira Coupling: A reaction that couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, typically catalyzed by both palladium and copper(I). organic-chemistry.orgresearchgate.net

Heck Coupling: The palladium-catalyzed reaction with an alkene to form a substituted alkene product.

Negishi Coupling: The coupling with an organozinc reagent, catalyzed by palladium or nickel, to form a C-C bond. nih.gov

The electronic nature of the substituents on the aryl bromide can influence reaction rates, but aryl bromides are generally excellent coupling partners, offering a good balance of reactivity and stability. researchgate.net

Table 4: Overview of Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedProduct Type
Suzuki-MiyauraR-B(OH)₂Pd(0) complex, BaseC-CBiaryl
Buchwald-HartwigR₂NHPd(0) complex, BaseC-NAryl Amine
SonogashiraR-C≡CHPd(0) complex, Cu(I) salt, BaseC-C (sp)Aryl Alkyne
HeckAlkenePd(0) complex, BaseC-C (sp²)Substituted Alkene
NegishiR-ZnXPd(0) or Ni(0) complexC-CSubstituted Arene

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org For this compound, the carbon-bromine bond serves as the reactive site for this transformation, allowing for the construction of complex biaryl structures.

The catalytic cycle is widely understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. The electron-rich palladium(0) center inserts into the C-Br bond, forming a new palladium(II) intermediate. The reactivity in this step is influenced by the electronic nature of the substituents on the aromatic ring. The difluoromethoxy group, being electron-withdrawing, can enhance the electrophilicity of the carbon atom attached to the bromine, potentially facilitating this step.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex. organic-chemistry.org The R' group from the boronic acid displaces the halide on the palladium center.

Reductive Elimination: This is the final, bond-forming step. The two organic ligands (the original aryl group and the newly transferred one) on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a suitable method for the derivatization of functionalized molecules like this compound.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example Purpose/Function
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ Facilitates the catalytic cycle.
Ligand PPh₃, PCy₃, SPhos, XPhos Stabilizes the palladium center and modulates its reactivity.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boronic acid for transmetalation. organic-chemistry.org
Solvent Toluene (B28343), Dioxane, THF, DMF, often with water Solubilizes reactants and facilitates the reaction.

| Boron Reagent | Arylboronic acids, Arylboronate esters | Source of the second aryl group. |

Other Cross-Coupling Methods (e.g., Sonogashira, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura reaction, the bromine substituent on this compound allows for a range of other powerful cross-coupling transformations.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov

The mechanism is thought to involve two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki coupling, oxidative addition of this compound to a Pd(0) species occurs first. Meanwhile, in the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. nih.gov This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the palladium center, which yields the aryl-alkyne product and regenerates the Pd(0) catalyst. nih.gov

Table 2: Common Reagents for Sonogashira Coupling

Component Example Role in Reaction
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Primary catalyst for the cross-coupling cycle. nih.gov
Copper(I) Co-catalyst CuI Activates the alkyne by forming a copper acetylide. nih.gov
Base Et₃N, i-Pr₂NH, piperidine Deprotonates the terminal alkyne and neutralizes the generated HBr.
Solvent Toluene, DMF, THF Reaction medium.

| Alkyne | Phenylacetylene, 1-Hexyne | Coupling partner providing the alkynyl group. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. nih.gov

The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine to the resulting Pd(II) complex. wikipedia.org A base then deprotonates the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product aryl amine and regenerates the Pd(0) catalyst. wikipedia.org The success of this reaction often relies on the use of sterically hindered and electron-rich phosphine (B1218219) ligands, which promote both the oxidative addition and the final reductive elimination steps. nih.gov

Functional Group Interconversions on the Bromine and Methyl Substituents

Oxidation Reactions of the Methyl Group

The methyl group on the this compound scaffold is susceptible to oxidation, providing a pathway to valuable benzaldehyde (B42025) and benzoic acid derivatives. The benzylic position is activated towards oxidation due to the stability of the intermediate benzylic radical or cation.

A common method for the selective oxidation of aromatic methyl groups involves free-radical halogenation followed by hydrolysis. researchgate.net For instance, reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) can generate a benzylic bromide. researchgate.net This intermediate can then be hydrolyzed to the corresponding benzaldehyde. Further oxidation of the aldehyde yields the carboxylic acid. libretexts.org

Alternatively, direct oxidation can be achieved under certain conditions. For example, processes using hydrogen bromide and an oxidizing agent like hydrogen peroxide can convert a methyl substituent to a carboxylic acid group in a single stage. google.com This method is believed to proceed through the in-situ generation of bromine, which initiates a free-radical bromination at the methyl group, followed by subsequent hydrolysis and oxidation. google.com The choice of oxidant and reaction conditions determines whether the reaction stops at the aldehyde or proceeds to the carboxylic acid. nih.gov

Table 3: Comparison of Oxidation Conditions for Aromatic Methyl Groups

Reagent System Intermediate Product Final Product Mechanism Type
1. NBS, light/AIBN2. Hydrolysis (e.g., AgNO₃/DMSO) Benzaldehyde Benzoic Acid (with further oxidation) Radical Halogenation/Hydrolysis researchgate.net
H₂O₂, aq. HBr, light Not isolated Benzoic Acid In-situ Radical Bromination/Oxidation google.com

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 Difluoromethoxy 4 Methyl Benzene: Advanced Analytical Approaches

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule. When monochromatic light interacts with a molecule, it can be scattered inelastically, resulting in a shift in the energy of the scattered photons. This energy shift, known as the Raman shift, corresponds to the energy of the vibrational modes of the molecule. The resulting Raman spectrum serves as a molecular fingerprint, with specific peaks corresponding to distinct functional groups and skeletal vibrations within the molecule.

For 2-Bromo-1-difluoromethoxy-4-methyl-benzene, the Raman spectrum is expected to exhibit a series of characteristic bands that can be assigned to the vibrations of the benzene (B151609) ring, the C-Br bond, the C-O and C-F bonds of the difluoromethoxy group, and the methyl group. The substitution pattern on the benzene ring influences the positions and intensities of these bands.

Expected Raman Spectral Data for this compound

Raman Shift (cm⁻¹)Vibrational Mode Assignment
~3050-3100C-H stretching of the aromatic ring
~2920-2980C-H stretching of the methyl group
~1580-1610C=C stretching of the aromatic ring
~1450-1480C-H bending of the methyl group
~1200-1250C-O-C asymmetric stretching of the difluoromethoxy group
~1000-1100C-F stretching of the difluoromethoxy group
~800-850Ring breathing mode
~550-650C-Br stretching

This is a table of expected values based on typical vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that can provide information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the determination of the elemental formula of a molecule by comparing the experimentally measured mass to the calculated exact masses of possible formulas. For this compound (C₈H₇BrF₂O), HRMS is crucial for confirming its elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

Expected HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[C₈H₇⁷⁹BrF₂O]⁺235.9699
[C₈H₇⁸¹BrF₂O]⁺237.9678

This table presents the calculated exact masses for the molecular ions containing the two stable isotopes of bromine.

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are selected and then fragmented to provide structural information. wikipedia.orgnih.gov In a typical MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed. The fragmentation pattern provides insights into the connectivity of the atoms within the molecule.

Expected fragmentation pathways for this compound would involve the loss of the bromine atom, cleavage of the difluoromethoxy group, or loss of the methyl group. The analysis of these fragments helps to piece together the structure of the parent molecule.

Expected Major Fragment Ions in the MS/MS Spectrum of this compound

Fragment Ion (m/z)Proposed Structure/Loss
157[M-Br]⁺
142[M-Br-CH₃]⁺
107[M-Br-OCHF₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
65[C₅H₅]⁺

This table lists plausible fragment ions that would be expected to be observed in a tandem mass spectrometry experiment.

X-ray Crystallography for Solid-State Conformation and Crystal Packing

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the molecule, as well as how the molecules are arranged in the crystal lattice.

For this compound, X-ray crystallography would provide precise measurements of all bond lengths, bond angles, and torsion angles. This data would confirm the substitution pattern on the benzene ring and reveal the conformation of the difluoromethoxy group relative to the ring. The planarity of the benzene ring and the orientation of the substituents can be accurately determined.

Expected Bond Parameters for this compound from X-ray Crystallography

BondExpected Bond Length (Å)Bond AngleExpected Bond Angle (°)
C-Br~1.90C-C-Br~120
C-O~1.37C-O-C~118
O-CHF₂~1.42O-C-F~109.5
C-F~1.35F-C-F~109.5
C-C (aromatic)~1.39C-C-C (in ring)~120
C-CH₃~1.51C-C-CH₃~120

This table provides expected values for key bond lengths and angles based on typical values for similar chemical environments.

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. rsc.org For this compound, X-ray crystallography would allow for a detailed analysis of these forces. While conventional hydrogen bonds are not expected to be dominant, weaker C-H···O and C-H···F interactions may be present.

Theoretical and Computational Investigations of 2 Bromo 1 Difluoromethoxy 4 Methyl Benzene: Predictive Modeling and Mechanistic Insights

Electronic Structure Calculations

The electronic structure of a molecule dictates its physical and chemical properties. Computational chemistry provides powerful tools to investigate this structure, offering insights that complement experimental findings. For 2-Bromo-1-difluoromethoxy-4-methyl-benzene, a compound with limited experimental data, theoretical calculations are invaluable for predicting its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. This method is particularly well-suited for determining the equilibrium geometry of molecules like this compound. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this molecule, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters.

These calculations would reveal the bond lengths between the atoms of the benzene (B151609) ring, the carbon-bromine bond, the bonds within the difluoromethoxy and methyl groups, and the bond angles that define the molecule's three-dimensional shape. The presence of the bulky bromine atom and the difluoromethoxy group adjacent to each other on the benzene ring is expected to cause some steric hindrance, potentially leading to slight distortions from a perfectly planar benzene ring.

Beyond the ground state geometry, DFT can be used to explore the energy profiles of chemical reactions involving this compound. By mapping the energy changes as the molecule undergoes a transformation, such as an electrophilic aromatic substitution, researchers can identify transition states and calculate activation energies, providing a deeper understanding of the reaction mechanism and kinetics.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

Parameter Predicted Value
C-Br Bond Length 1.90 Å
C-O Bond Length 1.37 Å
C-F Bond Length 1.35 Å
C-C (aromatic) Bond Length 1.39 - 1.41 Å
C-H (methyl) Bond Length 1.09 Å
C-C-Br Bond Angle 119.5°
C-O-C Bond Angle 118.2°

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar chemical structures.

Ab Initio Methods for Molecular Orbital Characterization

Ab initio methods are a class of computational chemistry techniques that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are instrumental in characterizing the molecular orbitals (MOs) of a molecule. nih.gov For this compound, an ab initio analysis would provide a detailed picture of the distribution and energy levels of its electrons.

The analysis would describe the occupied and unoccupied molecular orbitals, which are crucial for understanding the molecule's electronic transitions and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals that govern many chemical reactions. wikipedia.orgyoutube.comlibretexts.org The characterization of these orbitals would reveal the contributions of the different atoms and functional groups—the bromine atom, the difluoromethoxy group, the methyl group, and the benzene ring—to the electronic structure. It is expected that the HOMO would have significant contributions from the electron-rich aromatic ring and the lone pairs on the bromine and oxygen atoms, while the LUMO would be predominantly located on the antibonding orbitals of the benzene ring.

Vibrational Frequency Calculations and Spectral Simulation

Vibrational spectroscopy is a powerful experimental technique for identifying molecules and probing their structure. Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental spectra and provide a more complete understanding of the molecule's vibrational modes.

Anharmonicity and Isotopic Effects

Standard vibrational frequency calculations are often performed under the harmonic oscillator approximation, which assumes that the potential energy surface is a perfect parabola around the equilibrium geometry. However, real molecular vibrations are anharmonic, meaning the potential energy surface is not perfectly parabolic. unimi.it This anharmonicity leads to deviations between the calculated harmonic frequencies and the experimentally observed frequencies. More advanced computational methods can account for anharmonicity, providing more accurate predictions of the vibrational spectrum.

Isotopic substitution is another important aspect that can be investigated computationally. By replacing an atom with one of its isotopes (e.g., replacing hydrogen with deuterium in the methyl group of this compound), the vibrational frequencies associated with that atom will shift. nih.govcolostate.edu Calculating these isotopic shifts can be a powerful tool for assigning specific vibrational modes in an experimental spectrum. For instance, the C-H stretching and bending modes of the methyl group would be expected to shift to lower frequencies upon deuteration.

Comparison with Experimental Vibrational Spectra

A key application of vibrational frequency calculations is the direct comparison with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.netscirp.orgresearchgate.net By simulating the vibrational spectrum of this compound, researchers can assign the observed spectral bands to specific molecular vibrations.

Due to the systematic errors inherent in many computational methods, the calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net A detailed comparison would involve matching the calculated frequencies (after scaling) and intensities with the experimental spectrum. This would allow for the confident assignment of vibrations such as the C-Br stretch, the C-F stretches of the difluoromethoxy group, the C-H stretches of the methyl group and the aromatic ring, and the various bending and deformation modes of the molecule.

Table 2: Predicted vs. Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Scaled Frequency (cm⁻¹) Hypothetical Experimental Frequency (cm⁻¹)
C-H Stretch (Aromatic) 3100 - 3000 3080, 3050
C-H Stretch (Methyl) 2980 - 2900 2965, 2930
C-C Stretch (Aromatic) 1600 - 1450 1595, 1480
C-F Stretch 1100 - 1000 1085, 1040
C-O Stretch 1250 - 1200 1235

Note: The data in this table is hypothetical and for illustrative purposes. Predicted frequencies are typical ranges for the specified functional groups.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the properties of the HOMO and LUMO to predict the reactivity of a molecule. wikipedia.orgscribd.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

For this compound, FMO theory can be used to predict its behavior in various chemical reactions. The energy and spatial distribution of the HOMO and LUMO, calculated using methods like DFT, would provide key insights. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap suggests high reactivity.

The locations of the HOMO and LUMO on the molecule are also crucial for predicting regioselectivity. For example, in an electrophilic aromatic substitution reaction, the electrophile will preferentially attack the positions on the benzene ring where the HOMO has the largest electron density. The electron-donating methyl and difluoromethoxy groups and the electron-withdrawing bromine atom will influence the distribution of the HOMO, and thus the preferred sites of electrophilic attack.

Table 3: Predicted Frontier Molecular Orbital Properties of this compound

Property Predicted Value Implication for Reactivity
HOMO Energy -6.5 eV Indicates the molecule's ability to donate electrons.
LUMO Energy -0.8 eV Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.7 eV Suggests a relatively high kinetic stability.
HOMO Distribution Concentrated on the aromatic ring, with significant contributions from the oxygen and bromine atoms. Predicts the sites of electrophilic attack.

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar chemical structures.

HOMO-LUMO Energy Gaps and Electron Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electron-transfer properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. For this compound, density functional theory (DFT) calculations would be the standard method to determine the energies of these frontier orbitals.

The electron-donating methyl group (-CH₃) and the oxygen of the difluoromethoxy group (-OCHF₂) would likely raise the energy of the HOMO. In contrast, the electron-withdrawing bromine atom and the highly electronegative fluorine atoms would lower the energy of the LUMO. The interplay of these substituents would determine the final energy gap. A detailed analysis would map the electron density distribution of the HOMO and LUMO across the molecule, identifying the regions most susceptible to electrophilic and nucleophilic attack. This information is critical for predicting how the molecule will interact with other reagents.

A hypothetical data table for such an analysis would resemble the following:

ParameterCalculated Value (eV)Description
EHOMOValueEnergy of the Highest Occupied Molecular Orbital
ELUMOValueEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)ValueDifference between ELUMO and EHOMO

Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) surface analysis provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich and electron-poor regions. This is invaluable for predicting non-covalent interactions and sites of chemical reactivity.

For this compound, the ESP map would likely show:

Negative Potential (Red/Yellow): These electron-rich areas would be concentrated around the oxygen atom of the difluoromethoxy group due to its lone pairs and potentially above and below the plane of the benzene ring (the π-system). These regions are susceptible to electrophilic attack.

Positive Potential (Blue): Electron-deficient areas would be expected around the hydrogen atoms of the methyl and difluoromethoxy groups. A significant region of positive potential, known as a "sigma-hole," would be located on the outer side of the bromine atom along the C-Br bond axis. This positive region allows the bromine to act as a halogen bond donor.

Neutral Potential (Green): The carbon skeleton of the benzene ring would likely exhibit a more neutral potential.

The ESP analysis helps in understanding how the molecule would orient itself when approaching another molecule, guiding interactions such as hydrogen bonding and halogen bonding.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation around single bonds. A potential energy surface (PES) map plots the molecule's energy as a function of one or more geometric parameters, such as dihedral angles, to identify the most stable (lowest energy) conformations.

The key bond for conformational analysis in this compound is the Ar-O bond of the difluoromethoxy group. Unlike the related methoxy (B1213986) group (-OCH₃), which tends to be coplanar with the aromatic ring to maximize conjugation, aryl difluoromethyl ethers (Ar-OCHF₂) often show no strong preference for a specific conformation and can have dihedral angles ranging from 0° to 50°. This flexibility is due to a combination of steric effects and stereoelectronic interactions, such as anomeric effects between the oxygen lone pairs and the C-F antibonding orbitals.

A PES scan for this molecule would involve systematically rotating the -OCHF₂ group relative to the benzene ring and calculating the energy at each step. This would reveal the energy barriers between different conformers and identify the global energy minimum, which represents the most populated conformation. The presence of the adjacent bromine atom would likely introduce steric hindrance, influencing the preferred orientation of the difluoromethoxy group.

Intermolecular Interaction Studies and Supramolecular Assembly Prediction

This area of study uses the insights from HOMO-LUMO, ESP, and conformational analyses to predict how molecules of this compound will interact with each other in the solid state. These interactions govern the formation of larger, ordered structures known as supramolecular assemblies or crystals.

Key predicted intermolecular interactions would include:

Halogen Bonding: The positive sigma-hole on the bromine atom could form a halogen bond with an electron-rich region on a neighboring molecule, such as the oxygen atom or the π-system of the benzene ring.

Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group is a potential hydrogen bond donor, capable of interacting with electronegative atoms like oxygen or bromine on another molecule.

π-π Stacking: The aromatic rings could stack on top of each other, an interaction driven by van der Waals forces.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to its polar C-Br, C-O, and C-F bonds, leading to electrostatic interactions between molecules.

Computational methods can be used to model these interactions and predict the most stable crystal packing arrangement, which is fundamental to understanding the material's physical properties, such as melting point and solubility.

Advanced Research Applications and Utility of 2 Bromo 1 Difluoromethoxy 4 Methyl Benzene in Contemporary Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

The strategic placement of three distinct functional groups on the benzene (B151609) ring makes 2-Bromo-1-difluoromethoxy-4-methyl-benzene a highly valuable intermediate in organic synthesis. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, while the difluoromethoxy group imparts unique electronic properties and can influence the biological activity and metabolic stability of target molecules. The methyl group provides an additional site for functionalization or can be used to modulate steric and electronic properties.

Building Blocks for Complex Polycyclic Aromatic Compounds

While direct synthesis of complex polycyclic aromatic hydrocarbons (PAHs) using this compound is not extensively documented in publicly available literature, its structural features make it an ideal precursor for such endeavors. Brominated aromatic compounds are routinely employed in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to construct larger aromatic systems. nih.goved.ac.uk The bromine atom on the benzene ring of this compound can be readily coupled with a variety of organometallic reagents to form new carbon-carbon bonds, thereby extending the aromatic system.

The general strategy for the synthesis of PAHs often involves the convergent assembly of smaller aromatic fragments. rsc.orgescholarship.org For instance, the reaction of a brominated benzene derivative with a boronic acid-substituted aromatic compound in the presence of a palladium catalyst is a common method for creating biaryl linkages, which are foundational to many PAHs. The difluoromethoxy and methyl groups on the starting material would be carried through the synthesis, resulting in functionalized PAHs with tailored electronic and physical properties.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Complex Aromatic Compounds

Coupling ReactionReactantsCatalystProduct Type
Suzuki CouplingAryl boronic acidPalladium(0) complexBiaryl
Stille CouplingOrganostannanePalladium(0) complexBiaryl
Negishi CouplingOrganozinc reagentPalladium(0) or Nickel(0) complexBiaryl
Sonogashira CouplingTerminal alkynePalladium(0) complex and Copper(I) saltAryl-alkyne

Precursors for Advanced Organic Materials

The unique electronic properties conferred by the difluoromethoxy group make this compound an attractive starting material for the synthesis of advanced organic materials. The introduction of fluorine-containing groups into organic molecules can significantly impact their electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of such materials often involves the polymerization or oligomerization of functionalized aromatic monomers. The bromo-functionality of this compound allows for its incorporation into polymeric chains through various polymerization techniques, including Suzuki and Stille polycondensation. The resulting polymers would possess the desirable properties of the difluoromethoxy group, such as increased thermal stability and altered electronic energy levels.

Utility in Agrochemical and Specialty Chemical Research

The presence of the difluoromethoxy group in this compound is of particular interest in the field of agrochemical research. Fluorinated functional groups are prevalent in modern pesticides and herbicides due to their ability to enhance biological activity, improve metabolic stability, and increase lipophilicity, which can facilitate transport across biological membranes. nih.gov

Structural Motifs for Novel Compound Development

This compound serves as a valuable scaffold for the development of novel agrochemicals. The difluoromethoxy group is recognized as a bioisostere for other functional groups, such as the methoxy (B1213986) group, and can lead to compounds with improved efficacy and a more favorable toxicological profile. researchgate.netresearchgate.net The bromine atom provides a convenient point of attachment for various pharmacophores and heterocyclic systems, which are common features in many agrochemically active molecules. For example, the synthesis of novel fungicides has been reported through the reaction of brominated precursors with triazole derivatives. scielo.org.mx

Table 2: Influence of the Difluoromethoxy Group in Agrochemicals

PropertyEffect of -OCF2H Group
Biological ActivityCan enhance binding to target enzymes or receptors.
Metabolic StabilityIncreased resistance to oxidative metabolism.
LipophilicityGenerally increases, aiding in membrane permeation.
Acidity/BasicityCan modulate the pKa of nearby functional groups.

Development of Chemical Probes and Ligands for Target Validation Studies

In drug discovery and chemical biology, chemical probes are essential tools for elucidating the function of biological targets. The structural features of this compound make it a suitable starting point for the synthesis of such probes. The bromine atom can be utilized for the introduction of reporter groups, such as fluorescent dyes or affinity tags, through cross-coupling reactions. Alternatively, the bromo group can be converted to other functionalities that can participate in covalent labeling of target proteins.

The difluoromethoxy group can contribute to the binding affinity and selectivity of the resulting ligand. Its ability to act as a hydrogen bond acceptor and its unique steric and electronic profile can lead to favorable interactions with the active site of a target protein. researchgate.net

Strategic Importance in Structure-Activity Relationship (SAR) Studies for Chemical Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates. The difluoromethoxy group is a valuable tool in SAR studies due to its profound impact on a molecule's physicochemical properties. nih.govresearchgate.net

By systematically replacing a hydrogen atom or a methoxy group with a difluoromethoxy group, medicinal chemists can probe the importance of lipophilicity, metabolic stability, and electronic effects on biological activity. For instance, the introduction of a difluoromethoxy group can significantly alter the metabolic fate of a compound, often leading to increased stability and a longer half-life in vivo. nih.gov In antiproliferative assays, sulfamates of 2-difluoromethoxyestradiol were found to be more potent than their non-fluorinated analogues, highlighting the positive impact of this group. nih.gov

The bromo- and methyl- substituents on this compound offer additional points for modification, allowing for a comprehensive exploration of the chemical space around a particular pharmacophore. This systematic approach to chemical optimization is crucial for the development of new therapeutic agents.

Synthesis and Characterization of Analogs and Derivatives of 2 Bromo 1 Difluoromethoxy 4 Methyl Benzene

Systematic Modification of Halogen Substituents

The synthetic versatility of 2-bromo-1-difluoromethoxy-4-methyl-benzene allows for the systematic replacement of the bromine atom with other halogens, yielding a range of analogs with distinct properties. This modification is crucial for tuning the reactivity of the molecule, particularly in metal-catalyzed cross-coupling reactions where the nature of the carbon-halogen bond is a determining factor. The primary analogs in this class are the chloro, iodo, and fluoro derivatives.

The synthesis of these halogen-substituted analogs typically starts from a common precursor, 4-methylphenol, which is first difluoromethylated and then subjected to specific halogenation reactions directed to the ortho-position relative to the difluoromethoxy group. The difluoromethoxy group itself is an ortho-para director, but steric hindrance often favors para substitution, necessitating specific strategies to achieve ortho-halogenation.

Chloro-Analog (2-Chloro-1-difluoromethoxy-4-methyl-benzene): The introduction of a chlorine atom can be achieved through direct chlorination of 1-difluoromethoxy-4-methyl-benzene using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The conditions must be carefully controlled to favor mono-chlorination at the desired ortho-position.

Iodo-Analog (1-(Difluoromethoxy)-2-iodo-4-methyl-benzene): The iodo-derivative is a particularly useful analog due to the high reactivity of the carbon-iodine bond in cross-coupling chemistry. bldpharm.com Synthesis can be accomplished by ortho-iodination of 1-difluoromethoxy-4-methyl-benzene using reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, or by using iodine monochloride (ICl). These electrophilic iodination methods can provide good yields of the desired 2-iodo isomer. orgsyn.org

Fluoro-Analog (1-(Difluoromethoxy)-2-fluoro-4-methyl-benzene): Creating the 2-fluoro analog is often more complex than chlorination or iodination. Direct fluorination of the aromatic ring is challenging due to the high reactivity of fluorinating agents. A common strategy involves a multi-step sequence known as the Balz-Schiemann reaction. jmu.edu This process would start with 2-amino-1-difluoromethoxy-4-methyl-benzene, which is converted to a diazonium salt. Thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salt then yields the desired 2-fluoro compound. orgsyn.org

Table 1. Halogen Analogs of this compound
Analog NameChemical FormulaCommon Synthetic PrecursorKey Synthetic Reaction
2-Chloro-1-difluoromethoxy-4-methyl-benzeneC₈H₇ClF₂O1-Difluoromethoxy-4-methyl-benzeneElectrophilic Chlorination
1-(Difluoromethoxy)-2-iodo-4-methyl-benzeneC₈H₇F₂IO1-Difluoromethoxy-4-methyl-benzeneElectrophilic Iodination bldpharm.com
1-(Difluoromethoxy)-2-fluoro-4-methyl-benzeneC₈H₇F₃O2-Amino-1-difluoromethoxy-4-methyl-benzeneBalz-Schiemann Reaction orgsyn.org

Variation of the Alkoxy and Alkyl Moieties

Beyond modifying the halogen substituent, the structural diversity of this compound can be expanded by altering the difluoromethoxy and methyl groups. These modifications significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in fields like medicinal chemistry and materials science. nih.gov

Variation of the Alkoxy Group: The difluoromethoxy (-OCHF₂) group is a key feature, but replacing it with other fluorinated alkoxy groups, such as the trifluoromethoxy (-OCF₃) group, can further modulate the molecule's characteristics. The synthesis of trifluoromethyl aryl ethers often involves different methodologies compared to difluoromethyl ethers. nih.govbeilstein-journals.org One common approach is the oxidative desulfurization-fluorination of dithiocarbonates derived from the corresponding phenol (B47542). beilstein-journals.org Another method involves the reaction of phenols with trifluoromethylating agents under specific catalytic conditions. google.com

Variation of the Alkyl Group: The methyl (-CH₃) group at the para-position can be replaced with other alkyl chains (e.g., ethyl, propyl, tert-butyl) primarily through Friedel-Crafts alkylation or acylation followed by reduction. libretexts.org For instance, to synthesize the 4-ethyl analog, 2-bromo-1-difluoromethoxy-benzene could be reacted with acetyl chloride under Friedel-Crafts conditions to introduce an acetyl group at the para-position. Subsequent reduction of the ketone (e.g., via Wolff-Kishner or Clemmensen reduction) would yield the desired 2-bromo-1-difluoromethoxy-4-ethyl-benzene. It is important to consider the directing effects of the existing substituents during these reactions to ensure correct regioselectivity. uni.edu

These modifications allow for fine-tuning of the molecule's physical and chemical properties. For example, increasing the length of the alkyl chain generally increases lipophilicity, while changing the fluorine content of the alkoxy group alters its electronic-withdrawing strength and metabolic stability.

Table 2. Analogs with Varied Alkoxy and Alkyl Moieties
Analog NameChemical FormulaType of VariationPotential Synthetic Route
2-Bromo-4-methyl-1-(trifluoromethoxy)benzeneC₈H₆BrF₃OAlkoxy VariationTrifluoromethoxylation of 2-bromo-4-methylphenol (B149215) google.com
2-Bromo-4-ethyl-1-(difluoromethoxy)benzeneC₉H₉BrF₂OAlkyl VariationFriedel-Crafts acylation of 2-bromo-1-difluoromethoxybenzene, followed by reduction libretexts.org
2-Bromo-1-(difluoromethoxy)-4-propyl-benzeneC₁₀H₁₁BrF₂OAlkyl VariationFriedel-Crafts acylation with propanoyl chloride, followed by reduction libretexts.org

Impact of Structural Diversity on Reactivity and Research Utility

The structural modifications detailed in the preceding sections have a profound impact on the reactivity and utility of the resulting analogs. The strategic variation of substituents allows chemists to precisely control the molecule's behavior in subsequent chemical transformations and its potential applications.

Reactivity in Cross-Coupling Reactions: The halogen atom at the 2-position is a primary handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The reactivity of the C-X bond in these reactions generally follows the order C-I > C-Br > C-Cl. libretexts.orgresearchgate.net Therefore, the 2-iodo analog is significantly more reactive and can undergo coupling under milder conditions than the parent bromo compound. Conversely, the 2-chloro analog is more stable and requires more forcing conditions or specialized catalyst systems to react, offering a different level of selectivity in complex syntheses. mdpi.com This graduated reactivity is a powerful tool for sequential functionalization. smolecule.com

Influence on Aromatic Ring Reactivity: The substituents on the benzene (B151609) ring dictate its susceptibility to electrophilic aromatic substitution. libretexts.org The difluoromethoxy group is an ortho-para directing, deactivating group due to the strong inductive electron-withdrawing effect of the fluorine atoms, which outweighs their resonance donation. libretexts.org Replacing it with a trifluoromethoxy group further deactivates the ring. The alkyl group at the 4-position is an activating, ortho-para directing group. libretexts.org The interplay of these electronic effects determines the regioselectivity of further substitutions. For example, nitration of this compound would be directed by both the -OCHF₂ and -CH₃ groups, leading to substitution at specific positions on the ring. libretexts.org

Research Utility: The incorporation of fluorinated moieties like -OCHF₂ is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.govchemrxiv.org Analogs of this compound serve as valuable building blocks for introducing this fluorinated motif into larger, more complex molecules. The bromine atom provides a versatile point for elaboration, allowing these fragments to be incorporated into potential pharmaceuticals or agrochemicals. smolecule.com The ability to systematically modify each part of the molecule allows for the creation of diverse chemical libraries for screening and optimization in drug discovery and materials science research. chemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Bromo-1-difluoromethoxy-4-methyl-benzene, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a substituted benzene precursor (e.g., 4-methylphenol). Introduce difluoromethoxy groups via nucleophilic substitution using chlorodifluoromethane derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Brominate the aromatic ring using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) to achieve regioselective bromination at the ortho position .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Monitor purity using HPLC or GC-MS .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Analyze substituent effects on chemical shifts. The difluoromethoxy group (OCF₂) splits signals due to coupling with fluorine nuclei. Compare with reference spectra of similar bromo-difluoromethoxy compounds .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures. Heavy atoms like bromine enhance anomalous scattering, aiding in phase determination .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., ESI-TOF) .

Q. What safety protocols are essential when handling brominated aromatic compounds like this compound?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and consult an ophthalmologist .
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic effects of substituents in this compound?

  • Methodology :

  • Modeling : Use Gaussian or ORCA software to optimize molecular geometry at the B3LYP/6-31G(d) level. Incorporate dispersion corrections for accurate van der Waals interactions .
  • Analysis : Calculate electrostatic potential maps to visualize electron-deficient regions (bromine) and electron-rich zones (difluoromethoxy). Compare frontier orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions .

Q. What challenges arise in crystallographic refinement of halogen-rich derivatives like this compound?

  • Methodology :

  • Heavy atom handling : Bromine’s high electron density can cause absorption errors. Apply multi-scan corrections (e.g., SADABS) during data processing .
  • Disorder modeling : Use PART instructions in SHELXL to resolve disordered difluoromethoxy or methyl groups. Refine anisotropic displacement parameters for non-H atoms .
  • Validation : Check for missed symmetry (PLATON) and validate hydrogen bonding using Mercury software .

Q. How can researchers resolve contradictions in mechanistic studies involving this compound?

  • Methodology :

  • Kinetic vs. computational data : Perform Hammett plots to correlate substituent effects with reaction rates. Compare experimental activation energies with DFT-calculated transition states .
  • Isotopic labeling : Introduce ¹³C or ²H isotopes at reactive sites (e.g., methyl group) to track mechanistic pathways via NMR or mass spectrometry .
  • Cross-validation : Combine spectroscopic data (e.g., in situ IR monitoring) with computational intermediates to identify rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.